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Compound of Interest

Compound Name: chromium-VI oxide

Cat. No.: B15286131

This technical guide provides a comprehensive analysis of the crystal structure of chromium(VI)
oxide (CrOs3), tailored for researchers, scientists, and professionals in drug development who
require a thorough understanding of its solid-state chemistry. This document synthesizes
crystallographic data, details experimental methodologies for structure determination, and
presents key structural features through data tables and visualizations.

Crystal Structure Overview

Chromium(VI) oxide, also known as chromium trioxide, is an inorganic compound that
crystallizes in an orthorhombic system.[1] The solid-state structure is characterized by infinite
one-dimensional chains of corner-sharing CrOa tetrahedra that extend parallel to the c-axis.[2]
[3] Each chromium atom is tetrahedrally coordinated to four oxygen atoms. Within these
chains, two oxygen atoms act as bridging ligands, connecting adjacent chromium centers,
while the other two are terminal.[4] This arrangement results in an overall stoichiometry of
CrOs.[4]

The bonding between chromium and oxygen is primarily ionic in nature.[1] The Cré* cation is in
a +6 oxidation state, while each oxygen atom is in a -2 state.[1] The structure is held together
by these electrostatic interactions and the sharing of oxygen atoms between chromium centers.

Crystallographic Data

The crystal structure of chromium(VI1) oxide has been determined and refined using single-
crystal X-ray diffraction techniques.[2][3] The crystallographic data are summarized in the
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tables below.

Table 1: Crystal System and Space Group

Parameter Value Reference
Crystal System Orthorhombic [5]

Space Group Amaz2 [5]1[6]
International Number 40 [5]

Point Group mm2 [5]

Table 2: | attice Parameters

Parameter Value (A) Reference
a 4.72 [5]
b 8.55 [5]
c 5.71 [5]
a 90.00° [5]
B 90.00° [5]
Y 90.00° [5]
Unit Cell Volume 230.21 As [5]
Table 3: Atomic Coordinates
Atom Wyckoft X y z Reference
Symbol
Cr 4b 0.4915 0.0985 0.7500 [5]
o1 4a 0.3751 0.0000 0.0000 [5]
02 4b 0.3248 0.3908 0.2500 [5]
O3 4b 0.8673 0.2301 0.2500 [5]
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Table 4: Selected Bond Lengths and Angles

Bond/Angle Value Reference
Cr-O (bridging) 1.748 A [2][3]

Cr-O (terminal) 1.599 A [2][3]

Cr-O Bond Range 1.57-1.75A [5]

O-Cr-0O (bridging) 143° [2][3]

O (bent geometry) 150° [5]

Experimental Protocols

The definitive determination of the crystal structure of chromium(VI) oxide was accomplished
through single-crystal X-ray diffraction. A refined analysis, as reported by Stephens and
Cruickshank (1970), provides a detailed experimental protocol.

Crystal Preparation and Mounting

o Crystal Selection: A suitable single crystal of CrOs is selected under a polarizing microscope
to ensure it is a single domain and free from significant defects.

e Mounting: The crystal is mounted on a goniometer head, often using an adhesive or oil to
secure it to a glass fiber. The crystal is carefully oriented for data collection.

Data Collection

 Instrumentation: A linear diffractometer, such as a Hilger-Watts model, is employed.[2][3]

« X-ray Source: Molybdenum Ka radiation (A = 0.71073 A) is commonly used as the X-ray
source, often with balanced Zirconium/Strontium filters.[2][3]

» Data Acquisition: The crystal is rotated, and diffraction data (intensities of reflections) are
collected over a hemisphere in reciprocal space up to a defined maximum sin(B)/A value.[2]
[3] For a comprehensive dataset, symmetry-equivalent reflections are also measured.[2][3]
In some studies, precession photographs of specific crystallographic planes are taken, and
the intensities are measured using a microdensitometer.[3]
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Data Processing and Structure Refinement
o Data Correction: The raw intensity data are corrected for Lorentz and polarization effects.[3]

Absorption corrections may be applied if the crystal is highly absorbing.

» Structure Solution: The corrected data are used to solve the crystal structure, often using
direct methods or Patterson synthesis to determine the initial atomic positions.

o Structure Refinement: The atomic positions and thermal parameters are refined using least-
squares methods to minimize the difference between the observed and calculated structure
factors. The quality of the refinement is assessed by the R-index (agreement factor), with a
lower value indicating a better fit. For the refined structure of CrOs, an R-index of 0.0234 was
achieved.[2][3]

Visualizations
Experimental Workflow for Crystal Structure
Determination
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Caption: Workflow for single-crystal X-ray diffraction analysis.
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Structural Relationship in the CrOs Chain
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Caption: Corner-sharing tetrahedra in the CrOs crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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